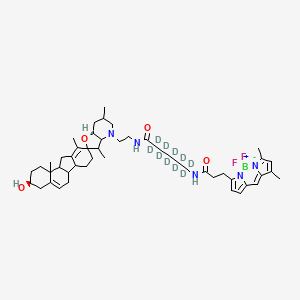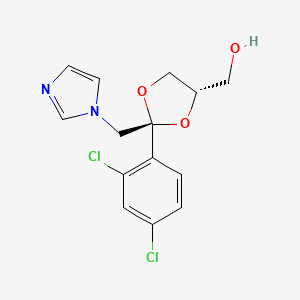
Ketoconazole Impurity 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketoconazole Impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of ketoconazole, an antifungal medication. This impurity is identified by its chemical name, 1-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. It is important in pharmaceutical research and quality control to ensure the purity and efficacy of ketoconazole formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Impurity 11 involves the reaction of ketoconazole with specific reagents under controlled conditions. One common method involves the hydrolysis of ketoconazole in the presence of caustic soda (sodium hydroxide) and methanol. The reaction mixture is heated to reflux and maintained for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistent yield and purity. Advanced analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the impurity levels and ensure compliance with regulatory standards .
化学反応の分析
Types of Reactions
Ketoconazole Impurity 11 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water or aqueous solutions leading to the breakdown of the compound.
Oxidation: Reaction with oxidizing agents resulting in the formation of oxidized products.
Reduction: Reaction with reducing agents leading to the formation of reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in methanol.
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound typically results in the formation of simpler organic compounds and inorganic salts .
科学的研究の応用
Ketoconazole Impurity 11 has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for ketoconazole.
Quality Control: Employed in the identification and quantification of impurities in ketoconazole formulations to ensure product safety and efficacy.
Toxicological Studies: Investigated for its potential genotoxic effects and other safety profiles.
Chemical Synthesis: Utilized in the study of reaction mechanisms and the development of new synthetic routes for related compounds.
作用機序
The mechanism of action of Ketoconazole Impurity 11 is closely related to that of ketoconazole. It involves the inhibition of cytochrome P450 enzymes, particularly 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
Ketoconazole Impurity 10: Another byproduct in the synthesis of ketoconazole with a similar structure but different functional groups.
Ketoconazole Impurity 12: A related compound with variations in the substituents on the aromatic ring.
Ketoconazole Impurity 13: Differentiated by the presence of additional halogen atoms or other substituents.
Uniqueness
Ketoconazole Impurity 11 is unique due to its specific chemical structure, which includes a dichlorophenyl group and an imidazole ring. This structure imparts distinct chemical properties and reactivity compared to other impurities. Its presence and concentration in ketoconazole formulations are critical for ensuring the overall quality and safety of the pharmaceutical product .
特性
分子式 |
C14H14Cl2N2O3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m0/s1 |
InChIキー |
VJZJGRMLFMJRGG-SMDDNHRTSA-N |
異性体SMILES |
C1[C@@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
正規SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



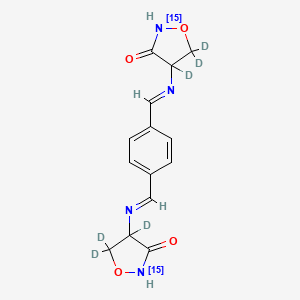
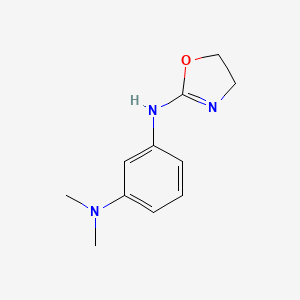

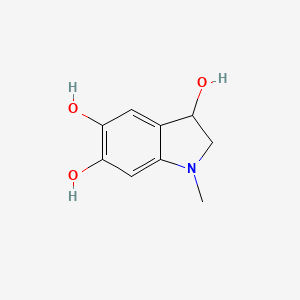
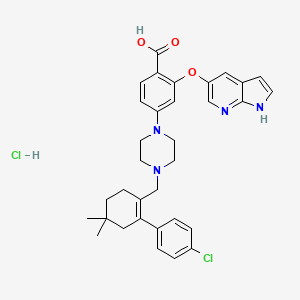
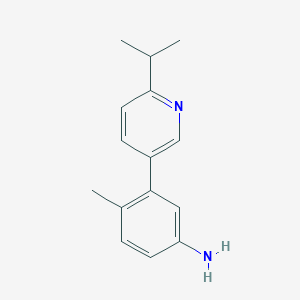
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)


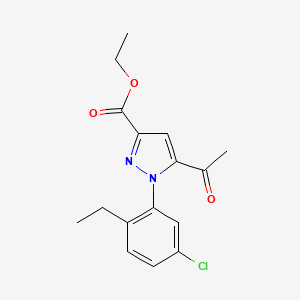
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
